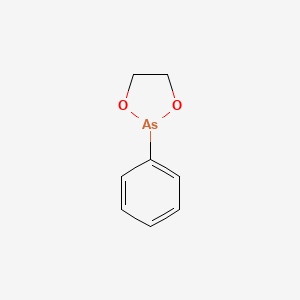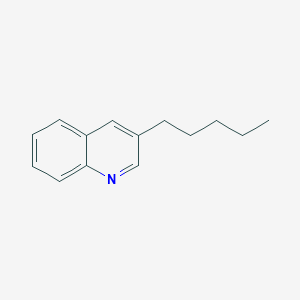
3-Pentylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound consists of a quinoline core with a pentyl group attached at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentylquinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction proceeds under acidic or basic conditions to form the quinoline ring system. Another method involves the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent like nitrobenzene or sulfuric acid to produce quinoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Pentylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert quinoline derivatives into tetrahydroquinolines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinolines.
Substitution: Various substituted quinolines depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Pentylquinoline involves its interaction with molecular targets such as Toll-like receptors. These receptors are part of the innate immune system and recognize pathogen-associated molecular patterns. By binding to these receptors, this compound can modulate immune responses, leading to the production of pro-inflammatory cytokines and activation of immune cells .
Comparación Con Compuestos Similares
2-Butylquinoline: Another quinoline derivative with similar biological activities.
3-Methylquinoline: A simpler analog with a methyl group instead of a pentyl group.
4-Pentylquinoline: A positional isomer with the pentyl group attached at the fourth position.
Uniqueness: 3-Pentylquinoline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the pentyl group at the third position may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propiedades
Número CAS |
17692-04-5 |
|---|---|
Fórmula molecular |
C14H17N |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
3-pentylquinoline |
InChI |
InChI=1S/C14H17N/c1-2-3-4-7-12-10-13-8-5-6-9-14(13)15-11-12/h5-6,8-11H,2-4,7H2,1H3 |
Clave InChI |
XQGPXSFBKUTAGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2=CC=CC=C2N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


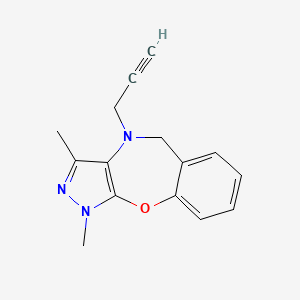
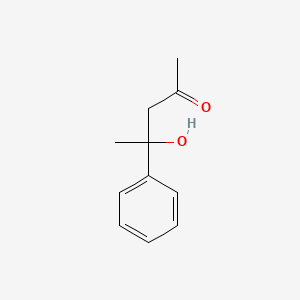
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)

![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
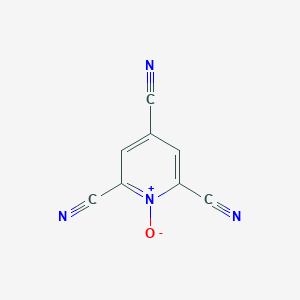

![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
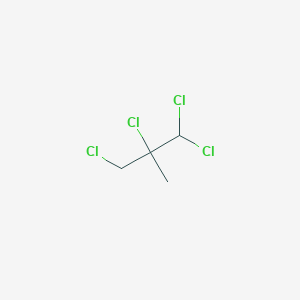
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)


